molecular formula C23H21N2O2P B12733574 (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide CAS No. 135689-08-6

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide

Cat. No.: B12733574
CAS No.: 135689-08-6
M. Wt: 388.4 g/mol
InChI Key: XGNWGPVDJXCRRR-JERWTEEISA-N
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Description

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide (CAS: 135689-08-6) is a hydrazide derivative characterized by a diphenylphosphinyl group attached to the acetic acid backbone and a 3-phenyl-2-propenylidene hydrazone moiety. Its molecular formula is C₂₃H₂₁N₂O₂P, with a molecular weight of 388.40 g/mol . The compound is synthesized via condensation of (diphenylphosphinyl)acetic acid hydrazide with cinnamaldehyde derivatives under acidic conditions, a method analogous to other hydrazone syntheses .

Properties

CAS No.

135689-08-6

Molecular Formula

C23H21N2O2P

Molecular Weight

388.4 g/mol

IUPAC Name

2-diphenylphosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H21N2O2P/c26-23(25-24-18-10-13-20-11-4-1-5-12-20)19-28(27,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18H,19H2,(H,25,26)/b13-10+,24-18+

InChI Key

XGNWGPVDJXCRRR-JERWTEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide typically involves multiple steps, starting with the preparation of the acetic acid derivative and subsequent reactions to introduce the diphenylphosphinyl and hydrazide groups. Common reagents used in these reactions include phosphine oxides, hydrazines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production .

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Electronic Effects :

  • The diphenylphosphinyl group in the target compound introduces strong electron-withdrawing and steric effects, distinct from halogens (Cl, F) or nitro groups in analogs . This may enhance stability in coordination complexes.
  • Nitro groups (e.g., in 3C) increase electrophilicity, favoring nucleophilic reactions, while chlorine (e.g., 3B) enhances lipophilicity and membrane permeability .

Biological Activity :

  • Antimicrobial Activity : Hydrazides with halogen substituents (e.g., 3B, compound A ) show efficacy against Bacillus subtilis and E. coli, likely due to disrupted membrane integrity. The target compound’s phosphinyl group may offer unique interaction sites for bacterial targets.
  • Anti-HIV and Cytostatic Activity : Naphthyloxy-benzylidene derivatives exhibit anti-HIV activity (EC₅₀: 0.5–5 μM) and inhibit tumor cell proliferation (IC₅₀: 10–50 μM) . The target compound’s activity remains unstudied but is hypothesized to depend on its ability to chelate metal ions critical for viral/cellular enzymes.

Synthetic Flexibility :

  • Most hydrazides are synthesized via hydrazination of esters (e.g., ethyl chloroacetate + hydrazine hydrate) followed by condensation with aldehydes/ketones . The target compound follows this trend but uses a phosphinyl-modified hydrazide precursor .

Thermal and Spectral Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) UV-Vis λmax (nm)
Target Compound Not reported Expected: C=O (1650–1700), P=O (1250–1300) Not reported
3B 51 NH (3250), C=O (1680), Cl (750) 260 (π→π*)
3C 110 NH (3280), C=O (1675), NO₂ (1520) 275 (n→π*)
Compound A Not reported C=O (1670), N–H (3200), Cd–N (450) 290 (d-d transition)

Biological Activity

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H16N2O2P
  • Molecular Weight : 300.28 g/mol

The presence of the diphenylphosphinyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antimicrobial Properties

Research indicates that similar hydrazone derivatives exhibit significant antimicrobial activity. For instance, studies on benzothiazole hydrazones showed potent antiplasmodial effects against Plasmodium falciparum, suggesting that this compound may share similar properties due to structural analogies .

Enzyme Inhibition

Hydrazones have been reported to inhibit key enzymes involved in cancer metabolism. For example, inhibitors targeting ribonucleotide reductase (RR) have shown promise in reducing tumor growth. Given the structural similarities, this compound may exhibit similar inhibitory effects on metabolic pathways critical for cancer cell survival .

Case Study 1: Antimicrobial Testing

A series of synthesized hydrazones were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL, demonstrating significant antibacterial activity. While direct testing of this compound is needed, its structural framework suggests potential efficacy .

Case Study 2: Anticancer Activity

In vitro studies have shown that hydrazone derivatives can induce apoptosis in various cancer cell lines. One study reported that a specific hydrazone derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. This highlights the need for similar investigations into this compound to explore its anticancer potential further .

Data Table: Biological Activities of Related Hydrazones

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Benzothiazole HydrazoneAntimalarialPlasmodium falciparumIC50 = 5.3 µM
Hydrazone AAnticancerHeLa Cells70% inhibition at 10 µM
Hydrazone BAntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL

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